1,4-Decadiyne

Overview

Description

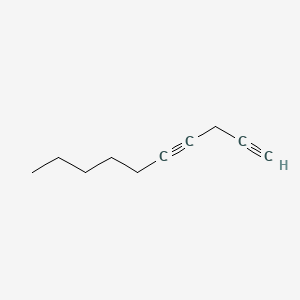

1,4-Decadiyne is a chemical compound with the molecular formula C10H14 . It belongs to the class of organic compounds known as acetylenes .

Molecular Structure Analysis

The molecular structure of this compound consists of a ten-carbon chain with two triple bonds at the 1st and 4th carbon atoms . The molecular weight of this compound is 134.2182 .Scientific Research Applications

Synthesis Methods

1,4-Decadiyne finds its application in the field of organic synthesis. It is utilized in the synthesis of terminal 1,3-diynes through methods like Sonogashira coupling of vinylidene chloride followed by elimination. This approach is significant for preparing compounds like 1,3-decadiyne, a chemical of interest in various synthetic applications (Kohnen, Danheiser, Denmark, & Liu, 2007).

Chemical Properties and Reactions

This compound is used in the study of chemical properties and reactions of organic compounds. For instance, its interaction with other chemicals, such as in the cyclisation of 1-bromo-5,5,10,10-tetraethoxycarbonyl-2,7-decadiyne, has been explored. Such reactions provide insights into the yields and mechanisms of different organic compounds (Etournaud & Wyler, 1973).

Polymer and Material Science

In the domain of polymer and material science, this compound is instrumental in the synthesis of specialized polymers. For example, its derivatives have been used in acyclic diene metathesis polymerization, leading to the creation of polymers with specific stereochemistry and molecular weights. This application is crucial for the development of new materials with tailored properties (Wagener, Boncella, & Nel, 1991).

Nonlinear Optical Properties

Exploring the nonlinear optical properties of poly(1,9-decadiyne) (PDD) showcases another application of this compound. Research in this area has implications for the development of optical materials and devices, as these properties are critical for applications like light propagation in waveguides and the generation of third harmonic signals (Okawa et al., 1991).

Molecular Modeling and Monolayer Structure

The compound is also valuable in the field of molecular modeling, particularly for understanding the organization of alkynyl thin films. Studies involving 1,9-decadiyne on various surfaces have provided insights into the monolayer packing space and have helped in elucidating the structure of these films from small, repeating symmetric unit cells (Dickie & Kakkar, Whitehead, 2002).

Safety and Hazards

Handling 1,4-Decadiyne requires precautions. Avoid dust formation, breathing mist, gas or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation and remove all sources of ignition. Evacuate personnel to safe areas and keep people away from and upwind of spill/leak .

properties

IUPAC Name |

deca-1,4-diyne | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14/c1-3-5-7-9-10-8-6-4-2/h1H,4-6,8,10H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PITHRTPWTQFONM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC#CCC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

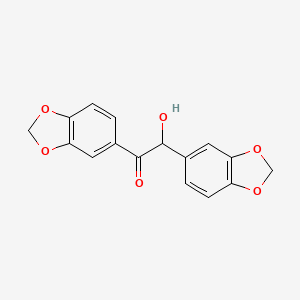

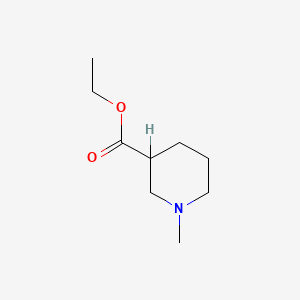

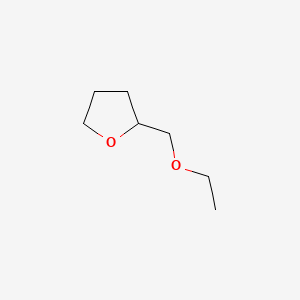

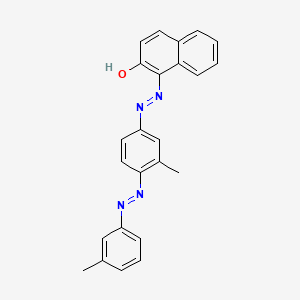

Feasible Synthetic Routes

Q & A

Q1: Why is 1,4-decadiyne a useful starting material in the synthesis of methyl (E,Z,Z)-8,11,14-eicosatrienoate?

A1: this compound provides the correct carbon chain length and two strategically positioned triple bonds. As described in the paper, it reacts with 1,8-dichloro-(E)-2-octene to form 1-chloro-(E)-6-octadecene-9,12-diyne []. This intermediate contains the full 20-carbon backbone of eicosatrienoate, with a strategically placed double bond. Subsequent stereospecific hydrogenation of the triple bonds, followed by malonic ester synthesis, yields the desired methyl (E,Z,Z)-8,11,14-eicosatrienoate [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.